Benzenediazonium, 4-carboxy-, chloride
Description
Benzenediazonium, 4-carboxy-, chloride (hypothetical structure based on analogous compounds) is a diazonium salt characterized by a benzene ring substituted with a diazonium group (–N₂⁺) and a carboxylic acid (–COOH) group at the para position. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in azo coupling reactions for dye production and functional group transformations . The presence of the electron-withdrawing carboxy group (–COOH) likely influences the compound’s stability, solubility, and reactivity compared to other substituted benzenediazonium chlorides.
Properties
IUPAC Name |
4-carboxybenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMLYBBTSMLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448376 | |
| Record name | Benzenediazonium, 4-carboxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17405-00-4 | |
| Record name | Benzenediazonium, 4-carboxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-carboxy-, chloride is typically synthesized from aniline derivatives. The preparation involves the reaction of 4-aminobenzoic acid with nitrous acid under cold conditions (0-5°C). The nitrous acid is usually generated in situ by mixing sodium nitrite (NaNO2) with hydrochloric acid (HCl) .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenediazonium, 4-carboxy-, chloride undergoes various substitution reactions where the diazonium group is replaced by other functional groups.
Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions:
Copper(I) chloride (CuCl): Used for chlorination.
Copper(I) bromide (CuBr): Used for bromination.
Potassium iodide (KI): Used for iodination.
Phenols and aromatic amines: Used in azo coupling reactions.
Major Products:
Chlorobenzene, bromobenzene, and iodobenzene: Products of substitution reactions.
Azo dyes: Products of coupling reactions.
Scientific Research Applications
Benzenediazonium, 4-carboxy-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-carboxy-, chloride primarily involves its ability to form reactive intermediates that can participate in various chemical reactions. The diazonium group (N2+) is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituent on the benzene ring significantly impacts the stability and reactivity of diazonium salts. A comparative analysis of key derivatives is provided below:
Table 1: Substituent Effects on Benzenediazonium Chloride Derivatives
*Calculated based on analogous structures.
Key Findings :
- Stability: Electron-donating groups (e.g., –OCH₃) stabilize diazonium ions by resonance, whereas electron-withdrawing groups (e.g., –NO₂, –COOH) reduce stability due to decreased electron density on the diazonium group .
- Reactivity : The carboxy group’s acidity may enable unique coupling reactions under basic conditions, contrasting with the nitro group’s preference for electrophilic substitutions in acidic media .
4-Methoxybenzenediazonium Chloride
- Synthesis: Prepared by diazotization of 4-methoxyaniline with NaNO₂/HCl at 0–5°C .
- Applications : Used in regioselective azo coupling to synthesize dyes and photoresponsive materials .
4-Nitrobenzenediazonium Chloride
- Synthesis : Diazotization of 4-nitroaniline under similar conditions .
- Applications : Key intermediate for dyes like Disperse Orange 3 (C.I. 11005) .
Hypothetical 4-Carboxybenzenediazonium Chloride
- Synthesis: Likely derived from 4-aminobenzoic acid via diazotization. However, the –COOH group’s acidity may necessitate buffered conditions to prevent premature decomposition.
- Reactivity: Potential for coupling with electron-rich aromatics (e.g., resorcinol) to form carboxylated azo dyes, useful in pH-sensitive probes .
Thermal and Chemical Stability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
